molecular formula C22H36N2O3 B2968394 2-(ADAMANTAN-1-YL)-N-[4-METHYL-1-(MORPHOLIN-4-YL)-1-OXOPENTAN-2-YL]ACETAMIDE CAS No. 1009688-33-8

2-(ADAMANTAN-1-YL)-N-[4-METHYL-1-(MORPHOLIN-4-YL)-1-OXOPENTAN-2-YL]ACETAMIDE

Cat. No.: B2968394
CAS No.: 1009688-33-8
M. Wt: 376.541
InChI Key: RGELUNHVLZEOQR-UHFFFAOYSA-N
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Description

2-(ADAMANTAN-1-YL)-N-[4-METHYL-1-(MORPHOLIN-4-YL)-1-OXOPENTAN-2-YL]ACETAMIDE is a complex organic compound characterized by the presence of an adamantane group, a morpholine ring, and an acetamide moiety

Scientific Research Applications

2-(ADAMANTAN-1-YL)-N-[4-METHYL-1-(MORPHOLIN-4-YL)-1-OXOPENTAN-2-YL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antiviral and anticancer activities.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: The compound is used in research to understand its interactions with biological molecules and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ADAMANTAN-1-YL)-N-[4-METHYL-1-(MORPHOLIN-4-YL)-1-OXOPENTAN-2-YL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.

    Coupling with Morpholine: The functionalized adamantane is then reacted with morpholine under suitable conditions to form the morpholine derivative.

    Acylation: The morpholine derivative is acylated using an appropriate acylating agent to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(ADAMANTAN-1-YL)-N-[4-METHYL-1-(MORPHOLIN-4-YL)-1-OXOPENTAN-2-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(ADAMANTAN-1-YL)-N-[4-METHYL-1-(MORPHOLIN-4-YL)-1-OXOPENTAN-2-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(ADAMANTAN-1-YL)-N-[4-METHYL-1-(MORPHOLIN-4-YL)-1-OXOPENTAN-2-YL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its adamantane core provides rigidity and stability, while the morpholine ring and acetamide group contribute to its reactivity and potential interactions with biological targets.

Properties

IUPAC Name

2-(1-adamantyl)-N-(4-methyl-1-morpholin-4-yl-1-oxopentan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O3/c1-15(2)7-19(21(26)24-3-5-27-6-4-24)23-20(25)14-22-11-16-8-17(12-22)10-18(9-16)13-22/h15-19H,3-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGELUNHVLZEOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCOCC1)NC(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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